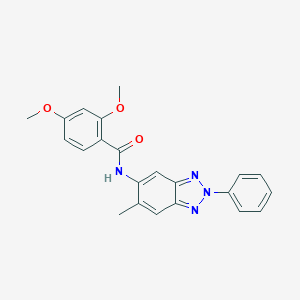

![molecular formula C21H15Cl2N3O3 B243809 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B243809.png)

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as DPA-714, is a selective ligand for translocator protein 18 kDa (TSPO). TSPO is a protein that is highly expressed in the brain and peripheral tissues, and is involved in various physiological and pathological processes, including neuroinflammation, apoptosis, and oxidative stress. DPA-714 has been widely used in scientific research to investigate the role of TSPO in different diseases and to develop new diagnostic and therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves binding to TSPO, a protein located on the outer mitochondrial membrane and other cellular membranes. TSPO has been implicated in various cellular processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can modulate TSPO activity by inducing conformational changes, altering protein-protein interactions, and affecting downstream signaling pathways.

Biochemical and Physiological Effects:

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the cell type, TSPO expression level, and experimental conditions. 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can modulate mitochondrial function by regulating calcium uptake, respiration, and membrane potential. 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can also affect immune responses by regulating cytokine production, phagocytosis, and cell migration. In addition, 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can modulate cell proliferation, apoptosis, and differentiation by affecting signaling pathways such as MAPK, PI3K/Akt, and NF-κB.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several advantages for lab experiments, including high selectivity and affinity for TSPO, non-toxicity at low concentrations, and availability of radiolabeled analogs for imaging studies. 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can also be used in various cell types and animal models, and can be administered by different routes, such as injection, oral gavage, and inhalation.

However, 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide also has some limitations for lab experiments, including low solubility in water and some organic solvents, sensitivity to light and temperature, and potential off-target effects at high concentrations. 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can also interact with other proteins and signaling pathways, which can complicate data interpretation and require careful controls and validation.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide and TSPO, including:

1. Development of new TSPO ligands with improved pharmacological properties, such as higher selectivity, affinity, and bioavailability.

2. Investigation of the role of TSPO in different diseases and pathological conditions, such as neurodegeneration, cancer, and infection.

3. Elucidation of the molecular mechanisms of TSPO function and its interactions with other proteins and signaling pathways.

4. Development of new diagnostic and therapeutic strategies based on TSPO expression and modulation.

5. Integration of TSPO imaging and other biomarkers for disease diagnosis, prognosis, and treatment monitoring.

In conclusion, 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a selective ligand for TSPO that has been widely used in scientific research to investigate the role of TSPO in different diseases and to develop new diagnostic and therapeutic strategies. 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several advantages and limitations for lab experiments, and requires careful controls and validation. There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide and TSPO, which can lead to new insights into the molecular mechanisms of disease and new opportunities for diagnosis and treatment.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can be synthesized using a multi-step process starting from 2,4-dichlorophenol and 2-methyl-4-(2-nitrophenyl)-1,3-oxazole. The synthesis involves several chemical reactions, including nitration, reduction, cyclization, and coupling, and requires specialized equipment and expertise. The purity and quality of 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can affect its biological activity and should be carefully monitored.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been used in various scientific research applications, including imaging, drug discovery, and basic research. One of the most common uses of 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is in positron emission tomography (PET) imaging, which allows non-invasive visualization and quantification of TSPO expression in vivo. 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide PET has been used to study TSPO expression in various diseases, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer, and to monitor the effects of treatment.

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has also been used in drug discovery to identify new compounds that can modulate TSPO activity and potentially treat TSPO-related diseases. High-throughput screening assays using 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide have been developed to identify TSPO ligands with different pharmacological properties, such as agonists, antagonists, and allosteric modulators.

In basic research, 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been used to investigate the molecular mechanisms of TSPO function and its role in different cellular processes. 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to modulate mitochondrial function, calcium signaling, and immune responses, and to interact with other proteins and signaling pathways.

properties

Molecular Formula |

C21H15Cl2N3O3 |

|---|---|

Molecular Weight |

428.3 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C21H15Cl2N3O3/c1-12-9-13(21-26-20-18(29-21)3-2-8-24-20)4-6-16(12)25-19(27)11-28-17-7-5-14(22)10-15(17)23/h2-10H,11H2,1H3,(H,25,27) |

InChI Key |

GTYSUVBWRJSSAQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B243728.png)

![4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B243729.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B243730.png)

![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243731.png)

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B243732.png)

![4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)

![3,5-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243734.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)

![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)